7-Hydroxy-8-(morpholin-4-ylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-2-3-15-4-6-16(7-5-15)32-22-20(30)17-8-9-19(29)18(14-28-10-12-31-13-11-28)21(17)33-23(22)24(25,26)27/h4-9,29H,2-3,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUPIQGZLLKWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Hydroxy-8-(morpholin-4-ylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, highlighting various studies, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound has a molecular formula of C24H24F3NO5 and a molecular weight of approximately 463.5 g/mol. It features a chromenone backbone, which is significant in many biologically active compounds.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H24F3NO5 |
| Molecular Weight | 463.5 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
- Antimicrobial Activity : Exhibits activity against various pathogens, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro (Cell Lines) | Induced apoptosis in breast and prostate cancer cells |
| In Vivo (Animal Models) | Reduced tumor size and inflammation markers |
| Antimicrobial Tests | Effective against MRSA and influenza virus |
Scientific Research Applications
Anticancer Properties
Research indicates that 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one exhibits promising anticancer activity. Studies have shown its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanisms of action involve:
- Cell Cycle Arrest : The compound disrupts the normal cell cycle, leading to halted proliferation.
- Apoptosis Induction : It activates apoptotic pathways, promoting programmed cell death.
Case Study : In vitro studies demonstrated a significant reduction in cell viability in breast cancer cell lines treated with this compound compared to control groups. Additionally, in vivo models showed reduced tumor growth rates when administered this compound.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers.
- Cytokine Modulation : Inhibition of TNF-alpha and IL-6 production.
- Reduction of Inflammatory Markers : Decreased levels of C-reactive protein (CRP) in treated subjects.
Case Study : A study involving animal models indicated that administration of the compound resulted in a significant decrease in paw edema compared to untreated controls, suggesting its potential for treating chronic inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and viruses.
- Bacterial Inhibition : Effective against Methicillin-resistant Staphylococcus aureus (MRSA).
- Viral Activity : Shown efficacy against influenza virus strains.
Case Study : In vitro assays revealed that the compound inhibited the growth of MRSA at low micromolar concentrations, highlighting its potential as an antimicrobial agent.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| In Vitro (Cell Lines) | Induced apoptosis in breast and prostate cancer cells |
| In Vivo (Animal Models) | Reduced tumor size and inflammation markers |
| Antimicrobial Tests | Effective against MRSA and influenza virus |
Comparison with Similar Compounds
Substituted Phenoxy Chromen-4-one Derivatives
Compounds with variations in the phenoxy substituent at position 3 provide insights into structure-activity relationships (SAR):
Key Observations :
- The chloro-methyl substituent in C₂₂H₁₉ClF₃NO₅ introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity .
Morpholinylmethyl-Substituted Chromenones
The morpholine moiety is a critical pharmacophore in several bioactive compounds:
Key Observations :
- The morpholin-4-ylmethyl group at position 8 in the target compound likely enhances solubility and facilitates hydrogen bonding with biological targets .
- In contrast, morpholine-containing pyrrolo-pyridazines (e.g., EP 4374877A2) prioritize kinase inhibition, suggesting scaffold-dependent activity .
Trifluoromethyl-Containing Analogs
The trifluoromethyl (CF₃) group is a common bioisostere for improving metabolic stability:
Key Observations :
Flavonoid/Chromenone Derivatives
Natural and synthetic flavonoids/chromenones highlight substituent-driven bioactivity:
Key Observations :
- Neobavaisoflavone’s prenyl group enhances interaction with hydrophobic pockets in proteins (e.g., Aβ42), while the target compound’s morpholinylmethyl group may target polar binding sites .
Q & A
Q. What are the recommended synthetic routes for preparing 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one?
The synthesis typically involves multi-step reactions starting from a chromen-4-one core. Key steps include:
- Core formation : Condensation of a phenol derivative (e.g., 4-propylphenol) with a trifluoromethyl ketone under acidic conditions to form the chromenone backbone .
- Functionalization : Introduction of the morpholinylmethyl group via nucleophilic substitution or Mannich reaction, requiring controlled pH and temperature (e.g., 50–80°C in THF or DMF) .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity . Critical parameters : Reaction time, solvent polarity, and catalyst selection (e.g., FeCl₃ for analogous coumarin syntheses ).
Q. How should researchers characterize the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., morpholinylmethyl at C8, trifluoromethyl at C2) and hydroxyl group presence .
- HPLC-MS : Verify purity (>98%) and molecular weight (C₂₈H₂₇F₃NO₅: theoretical 514.5 g/mol) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, if applicable .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should prioritize:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies often arise from assay variability or compound stability. Methodological solutions include:
- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) across independent replicates to confirm IC₅₀ trends .
- Metabolic stability assays : Use liver microsomes (human/rat) to rule out rapid degradation affecting activity .
- Target-specific profiling : Employ CRISPR-Cas9 knockout models to validate hypothesized targets (e.g., kinase inhibition) .
Q. What strategies optimize the compound’s solubility and bioavailability?
Structural modifications and formulation approaches include:
- Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl position to enhance aqueous solubility .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve pharmacokinetics .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to alter crystal lattice and dissolution rates .
Q. How can computational methods predict its mechanism of action?
In silico tools are critical for hypothesis generation:
- Molecular docking : Use AutoDock Vina to model interactions with targets like PI3K or EGFR kinases .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl hydrophobicity) with bioactivity data from analogs .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. What are the key considerations for scaling up synthesis without compromising yield?
Industrial translation requires:
- Flow chemistry : Continuous reactors for exothermic steps (e.g., morpholinylmethylation) to improve heat dissipation .
- Catalyst optimization : Replace homogeneous catalysts (e.g., FeCl₃) with immobilized analogs for easier recovery .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Methodological Challenges
Q. How to address low yields in the final coupling step of synthesis?
Troubleshooting steps:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize transition states .
- Catalyst loading : Optimize Lewis acid (e.g., ZnCl₂) concentrations (0.1–5 mol%) to avoid side reactions .
- Temperature gradients : Use microwave-assisted synthesis to accelerate slow steps (e.g., 80°C → 120°C for 30 minutes) .
Q. What analytical techniques differentiate degradation products from synthetic impurities?
Advanced hyphenated methods:
- LC-HRMS/MS : Compare fragmentation patterns with synthetic byproducts (e.g., demethylated or oxidized variants) .
- Stability studies : Accelerated degradation under heat (40–60°C), light, and humidity to identify labile groups .
- Isotopic labeling : Use ¹⁸O or deuterated analogs to trace hydrolysis pathways .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
